Ticarcillin disodium salt is a semisynthetic antibiotic belonging to the β-lactam class, specifically classified as a carboxypenicillin. It is primarily utilized in the treatment of infections caused by Gram-negative bacteria. The compound is derived from penicillin and is characterized by its ability to inhibit bacterial cell wall synthesis, making it effective against a variety of pathogens. The chemical formula for ticarcillin disodium salt is with a molar mass of approximately 428.4 g/mol .
Source
Ticarcillin disodium salt is synthesized from ticarcillin acid, which is produced through the fermentation of specific molds that naturally produce penicillin. The sodium salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
Classification
Ticarcillin disodium salt falls under the category of antibiotics, specifically within the broader classification of β-lactam antibiotics. It is commonly used in clinical settings to treat infections such as pneumonia, urinary tract infections, and sepsis caused by susceptible organisms .
The synthesis of ticarcillin disodium salt involves several key methods:
The molecular structure of ticarcillin disodium salt features a β-lactam ring that is critical for its antibacterial activity. The structure can be represented as follows:
Ticarcillin disodium salt participates in various chemical reactions typical of β-lactam antibiotics:
The mechanism of action for ticarcillin disodium salt involves several steps:
This mechanism underscores the importance of ticarcillin in treating infections caused by susceptible Gram-negative bacteria .
Ticarcillin disodium salt has several significant applications:
The carboxypenicillin class emerged in the 1960s as a strategic response to the limitations of early penicillins against Gram-negative pathogens, particularly Pseudomonas aeruginosa. Ticarcillin disodium salt, patented in 1963, was developed by Beecham Research Laboratories as a molecular optimization of carbenicillin—the first carboxypenicillin [7]. By replacing carbenicillin’s phenyl group with a 3-thienyl moiety, researchers achieved enhanced activity against Gram-negative bacteria, notably a fourfold increase in anti-pseudomonal efficacy in murine models compared to earlier analogs [2] [6]. This structural modification positioned ticarcillin as a critical therapeutic agent for nosocomial infections during the 1970s–1990s, especially for immunocompromised patients and those with cystic fibrosis [1] [4]. Its development marked a pivotal advancement in β-lactam antibiotics, bridging the gap between narrow-spectrum penicillins and later antipseudomonal agents like piperacillin.
Ticarcillin belongs to the β-lactam family, which constitutes approximately 65% of injectable antibiotics prescribed in the United States [6]. Unlike narrow-spectrum penicillins (e.g., penicillin G), ticarcillin exhibits expanded activity against Gram-negative bacilli. However, it remains susceptible to hydrolysis by β-lactamases—a limitation later addressed through combination with clavulanate [1] [6]. Among antipseudomonal penicillins, ticarcillin demonstrated superior activity to carbenicillin but was eventually superseded by ureidopenicillins like piperacillin, which offer enhanced potency and spectra [6].
Table 1: Classification of Ticarcillin Disodium Salt
Taxonomic Level | Classification |
---|---|
Chemical Class | Carboxypenicillin |
Core Structure | β-Lactam |
Biosynthetic Origin | Semisynthetic |
Spectrum Category | Extended-spectrum penicillin |
Molecular Status | Sodium salt |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0